(+)-delta-Selinene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(8aR)-4,8a-dimethyl-6-propan-2-yl-2,3,7,8-tetrahydro-1H-naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h10-11H,5-9H2,1-4H3/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGYMPQCXPVQJY-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(CCC2(CCC1)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C=C(CC[C@]2(CCC1)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317280 | |
| Record name | (+)-δ-Selinene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28624-28-4 | |
| Record name | (+)-δ-Selinene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28624-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-δ-Selinene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Occurrence and Biogeographical Distribution of + Delta Selinene in Biological Systems
Diverse Plant Sources and Chemotypic Variations
(+)-delta-Selinene, a sesquiterpene with the chemical formula C₁₅H₂₄, is a naturally occurring compound found across a wide array of plant species. smolecule.comwikipedia.org Its presence contributes to the essential oil profiles of many plants, often playing a role in their characteristic aromas. The distribution and concentration of this compound can exhibit significant variation, not only between different plant genera but also within species, leading to distinct chemotypes. This variation is influenced by genetic factors, geographical location, and the specific plant part analyzed.
This compound has been identified in numerous terrestrial plant genera. The following provides a detailed look at its occurrence in several key examples:
Citrus: This compound is found in various Citrus species. For instance, it has been reported in Citrus reticulata (Mandarin orange) and Citrus aurantifolia (Key lime). nih.govknapsackfamily.compherobase.com Research on Indonesian Citrus maxima (Pummelo) has revealed the existence of different chemotypes based on their essential oil composition, with some varieties containing selinene derivatives. thescipub.com
Abies: Several species within the fir genus, Abies, are known to produce this compound. Notably, it is a constituent of the oleoresin in grand fir (Abies grandis). rhea-db.orgwikipedia.orgexpasy.orgnih.gov The enzyme responsible for its synthesis, this compound synthase, has been isolated and characterized from this species. wikipedia.orgnih.govresearchgate.net It has also been identified in the leaves of Abies nephrolepis. imsc.res.in
Psidium: The genus Psidium, which includes guava, also contains species that produce delta-selinene (B1208667). The essential oil from the leaves of Psidium cattleianum (Cattley guava) contains δ-selinene. ms-editions.cl Studies on Psidium guajava (Common guava) have also identified delta-selinene as a component of its essential oil, although the composition can vary depending on factors like geographic origin and extraction methods. scielo.brscielo.brscione.com
Cymbopogon: Various species of the genus Cymbopogon, commonly known as lemongrass, are sources of this compound. It has been detected in the essential oils of Cymbopogon nardus (Ceylon citronella) and Cymbopogon pospischilii. pherobase.comrjpharmacognosy.irthegoodscentscompany.com In C. pospischilii, delta-selinene was the most abundant sesquiterpene hydrocarbon. rjpharmacognosy.ir It is also found in Cymbopogon distans and Cymbopogon citratus. neist.res.inresearchgate.net
Eugenia: This genus of flowering plants includes species that produce this compound. For example, it is found in Eugenia uniflora (Surinam Cherry or Pitanga) and Eugenia burkartiana. pherobase.comnmppdb.com.ng
Silphium: The genus Silphium, part of the sunflower family, is another source of this compound. This compound has been reported in Silphium perfoliatum. smolecule.comnih.govwikidata.org
Interactive Table of this compound Occurrence in Terrestrial Plants
| Plant Genus | Species | Plant Part |
| Citrus | reticulata, aurantifolia, maxima | Not specified, Leaves |
| Abies | grandis, nephrolepis | Stem, Leaves |
| Psidium | cattleianum, guajava | Leaves |
| Cymbopogon | nardus, pospischilii, distans, citratus | Not specified |
| Eugenia | uniflora, burkartiana | Not specified |
| Silphium | perfoliatum | Not specified |
While predominantly found in terrestrial plants, the occurrence of selinene isomers extends to the marine environment. For instance, delta-selinene has been identified in the soft coral Lobophytum cristatum.
Terrestrial Plant Genera and Species (e.g., Citrus, Abies, Psidium, Cymbopogon, Eugenia, Silphium)
Fungal and Microbial Production of this compound
The biosynthesis of this compound is not limited to the plant kingdom. Certain fungi and bacteria are also capable of producing this sesquiterpene. The enzyme this compound synthase, which catalyzes the conversion of farnesyl diphosphate (B83284) to this compound, has been expressed in the bacterium Escherichia coli for research purposes. nih.govresearchgate.netnih.gov This demonstrates the potential for microbial systems to be engineered for the production of this compound. biorxiv.orgescholarship.org Furthermore, delta-selinene has been detected in volatile emissions from fungi like Antrodia camphorata during solid-state fermentation. Some research also points to the production of delta-selinene by psychrotrophic bacteria from cold-freshwater environments.
Presence and Function in Invertebrate Systems
This compound and its isomers play a significant role in the chemical ecology of certain invertebrates, particularly in defense mechanisms.
Termite Defense Secretions: In European termites of the genus Reticulitermes, delta-selinene is a component of the defensive secretions of soldiers. researchgate.netresearchgate.netnih.gov These secretions are complex mixtures of terpenes, and the specific composition can vary between different Reticulitermes species, providing insights into their taxonomy. researchgate.netnih.gov The defensive secretion of Reticulitermes lucifugus, for example, contains delta-selinene. researchgate.net
Environmental Distribution and Ecological Niche Association
The distribution of this compound in the environment is directly linked to the organisms that produce it. Its presence in the oleoresin of conifers like Abies grandis suggests a role in protecting the tree from herbivores and pathogens. rhea-db.orgnih.gov The release of delta-selinene from plants can be constitutive or induced by factors such as wounding or insect attack. rhea-db.orgnih.gov In cotton (Gossypium species), the production of the related sesquiterpene (+)-delta-cadinene, a precursor to defensive aldehydes, is induced by bacterial infection. sippe.ac.cn Similarly, in maize (Zea mays), the production of selinene-derived metabolites is elicited by fungal pathogens, contributing to disease resistance. nih.gov This indicates that this compound and related compounds are often associated with ecological niches where there is a high pressure from pests and diseases. The compound's presence in the volatile emissions of various plants also suggests a role in plant-plant or plant-insect communication.
Biosynthesis and Metabolic Engineering of + Delta Selinene
Genetic Regulation and Transcriptional Control of Biosynthetic Genes
The biosynthesis of (+)-delta-selinene and other sesquiterpenes is tightly regulated at the genetic level. The expression of terpene synthase genes is often controlled by developmental cues and in response to various environmental stimuli, allowing the plant to produce these compounds when and where they are needed. nih.gov
The expression of sesquiterpene synthase genes is frequently induced by biotic and abiotic stresses, such as wounding, insect attack, and pathogen infection. sippe.ac.cn In grand fir, for example, wounding of the stem leads to an induced defense response, although the primary products synthesized in response to wounding were identified as delta-cadinene and (E)-alpha-bisabolene, while delta-selinene (B1208667) synthase activity was found to be constitutive. nih.govrhea-db.org
In other species, the regulation is different. For instance, in Pinus massoniana, delta-selinene synthase transcripts were found to be up-regulated in certain varieties. researchgate.net Conversely, in spruce trees resistant to the white pine weevil, two putative delta-selinene-like synthase genes were found to be downregulated, suggesting a complex role for these compounds in plant-insect interactions. oup.com In cotton, the expression of genes for the related (+)-delta-cadinene synthase is induced in response to fungal elicitors, highlighting a role in phytoalexin biosynthesis. sippe.ac.cn This inducible expression is mediated by specific promoter elements that respond to signaling molecules generated during stress events. google.com
Promoter Analysis and Regulatory Elements
The biosynthesis of (+)-δ-selinene, a sesquiterpene, is intricately regulated at the genetic level. The expression of the responsible enzyme, (+)-δ-selinene synthase, is controlled by specific promoters and regulatory elements that respond to various developmental and environmental cues. In cotton (Gossypium arboreum), the genes encoding (+)-δ-cadinene synthase, a closely related sesquiterpene synthase, are part of a complex multigene family. This family is divided into subfamilies, such as cad1-C and cad1-A, which exhibit differential regulation. sippe.ac.cn
Promoter analysis of these genes reveals that their activity is induced by factors like fungal elicitors and bacterial infection. sippe.ac.cn For instance, the eas4 promoter in tobacco directs induced expression. sippe.ac.cn In cotton, transcripts of the cad1-C subfamily are found in tissues accumulating sesquiterpene aldehydes, while cad1-A transcripts have a more limited expression pattern, primarily in developing seeds. sippe.ac.cn However, the cad1-A gene can be activated in response to bacterial infection. sippe.ac.cn This differential regulation suggests the presence of specific cis-acting regulatory elements within the promoter regions that bind transcription factors, thereby modulating gene expression.
Regulatory elements, including promoters and operators, are crucial for controlling the transcription of nucleic acid sequences. google.comgoogle.com Promoters initiate transcription, while operators, located adjacent to the promoter, can bind repressor proteins to control this process. google.comgoogle.com The activity of sesquiterpene synthase genes in grand fir (Abies grandis), including δ-selinene synthase, can be both constitutive and wound-induced, indicating a complex interplay of regulatory elements. nih.gov The identification and characterization of these promoters and regulatory elements are essential for understanding the natural production of (+)-δ-selinene and for its metabolic engineering.
Metabolic Engineering Approaches for Heterologous Production
Expression in Prokaryotic Systems (e.g., Escherichia coli)
Escherichia coli is a widely used prokaryotic host for the heterologous production of terpenoids, including (+)-δ-selinene. researchgate.net This is due to its well-characterized genetics, rapid growth, and the presence of the native methylerythritol 4-phosphate (MEP) pathway, which produces the precursor farnesyl diphosphate (B83284) (FPP). researchgate.netgoogle.com The expression of a plant-derived δ-selinene synthase in E. coli enables the conversion of endogenous FPP to (+)-δ-selinene.
Several studies have demonstrated the feasibility of producing sesquiterpenes in E. coli. For example, genes for (+)-δ-cadinene, 5-epi-aristolochene, and vetispiradiene cyclases have been successfully expressed, leading to the synthesis of the corresponding sesquiterpenes. researchgate.net Optimization of production can be achieved by manipulating various factors such as growth temperature, carbon source, and host strain. researchgate.net For instance, the highest production of (+)-δ-cadinene was observed at 37°C in the DH5α strain using the trc promoter. researchgate.net
However, the yields of sesquiterpenes in E. coli are often limited by factors such as the low expression levels of plant-derived terpene synthases and the limited availability of the FPP precursor. researchgate.net To address these limitations, metabolic engineering strategies have been employed. These include the co-expression of bottleneck enzymes in the MEP pathway, such as DXS and idi, to increase the supply of FPP. nih.gov Furthermore, codon optimization of the synthase gene for expression in E. coli can enhance protein production and, consequently, the final product titer. nih.gov
| Host Organism | Target Sesquiterpene | Key Engineering Strategy | Reported Titer |
| Escherichia coli | (+)-δ-Cadinene | Expression of (+)-δ-cadinene cyclase | 10.3 µg/L researchgate.net |
| Escherichia coli | 5-epi-Aristolochene | Expression of 5-epi-aristolochene cyclase | 0.24 µg/L researchgate.net |
| Escherichia coli | Vetispiradiene | Expression of vetispiradiene cyclase | 6.4 µg/L researchgate.net |
| Escherichia coli | β-Copaene | Co-expression of Copu2 with MEP bottleneck enzymes | 215 mg/L nih.gov |
| Escherichia coli | Cubebol | Co-expression of Copu3 with MEP bottleneck enzymes | 497 mg/L nih.gov |
Expression in Eukaryotic Systems (e.g., Yeast, Plants)
Eukaryotic systems like yeast (Saccharomyces cerevisiae) and plants offer alternative platforms for the heterologous production of (+)-δ-selinene. S. cerevisiae is a popular choice due to its well-understood genetics, robustness in industrial fermentations, and the presence of the mevalonate (B85504) (MVA) pathway, which also produces FPP. acs.orgnih.gov
Metabolic engineering in yeast has been successful for producing various sesquiterpenes. Co-expression of a farnesyl diphosphate synthase (FPS) and a δ-cadinene synthase (DCS) in an engineered yeast strain resulted in a titer of 120 mg/L of the corresponding sesquiterpene. Strategies to improve yields in yeast include overexpressing key enzymes in the MVA pathway, such as a truncated HMG-CoA reductase (tHMGR), and down-regulating competing pathways like squalene (B77637) synthesis. acs.org For example, the production of zealexin A1 in yeast was significantly increased through such metabolic and protein engineering approaches, reaching 1.17 g/L in a fed-batch fermentation. acs.org
Plants themselves can be engineered to overproduce specific terpenes. This can be achieved by overexpressing a particular terpene synthase gene or by blocking competing metabolic pathways. longdom.org For instance, expressing patchoulol synthase in tobacco resulted in the accumulation of patchoulol. longdom.org A significant enhancement in yield was observed when the sesquiterpene synthase was targeted to the plastids, where the MEP pathway provides a high flux towards terpenoid precursors. frontiersin.org In the moss Physcomitrella patens, the yield of patchoulol was improved by overexpressing HMG-CoA reductase. frontiersin.org
| Host Organism | Target Compound | Engineering Strategy | Reported Yield |
| Saccharomyces cerevisiae | (+)-δ-Cadinene | Co-expression of FPS and DCS | 120 mg/L |
| Saccharomyces cerevisiae | Zealexin A1 | Metabolic and protein engineering | 1.17 g/L acs.org |
| Nicotiana tabacum | Patchoulol | Expression of patchoulol synthase | 0.005% of dry weight longdom.org |
| Physcomitrella patens | Patchoulol | Overexpression of HMGR | 1.34 mg/g dry weight frontiersin.org |
| Physcomitrella patens | α/β-Santalene | Plastid targeting of santalene synthase | 0.039 mg/g dry weight frontiersin.org |
Optimization of Biosynthetic Pathways for Enhanced Yield
Enhancing the yield of (+)-δ-selinene in heterologous hosts requires a systematic optimization of the biosynthetic pathway. A key strategy is to increase the precursor supply. In E. coli, this involves upregulating the MEP pathway, while in yeast, the MVA pathway is the target. nih.govresearchgate.net Overexpression of rate-limiting enzymes such as DXS and DXR in the MEP pathway, or tHMGR and ACC1 in the MVA pathway, can significantly boost the pool of FPP available for the sesquiterpene synthase. nih.gov
Another critical aspect is balancing the expression of the pathway enzymes. Using promoters of varying strengths to control the expression of different genes in the pathway can prevent the accumulation of toxic intermediates and ensure a smooth metabolic flux towards the final product. google.com For example, using a medium-strength promoter for the initial enzymes of the MVA pathway can minimize the toxicity of mevalonate while still providing sufficient precursors. google.com
Directed evolution and protein engineering of the sesquiterpene synthase itself can also lead to improved yields. Mutagenesis studies on δ-selinene synthase have shown that altering specific amino acid residues can affect its catalytic efficiency and product specificity. nih.gov For instance, mutations in the DDxxD motifs, which are involved in substrate binding, can alter the product profile. nih.gov By screening mutant libraries, it is possible to identify enzyme variants with higher activity and stability, leading to increased production of the desired sesquiterpene.
Ecological and Inter Organismal Roles of + Delta Selinene
Plant-Insect Interactions
(+)-delta-Selinene is a key mediator in the intricate relationships between plants and insects. It can act as a signal that deters harmful insects or attracts beneficial ones, thereby shaping the ecological community.
This compound is a component of various plant essential oils known to possess insect-repellent properties. For instance, it is found in the essential oil of geranium (Pelargonium graveolens), which has demonstrated repellent and fumigant activities against stored product pests like the red flour beetle (Tribolium castaneum) and the lesser grain borer (Rhyzopertha dominica). scispace.comresearchgate.net Similarly, it is a constituent of Lantana camara oil, which also exhibits insecticidal and repellent characteristics. scispace.com
Molecular modeling studies provide a potential mechanism for this repellency, indicating that delta-selinene (B1208667) can effectively bind to insect odorant-binding proteins, suggesting its potential as a natural repellent. researchgate.net Conversely, some research speculates that selinene isomers may function as an attractant for the natural enemies of herbivores. In maize roots, for example, pools of β-selinene, a closely related isomer, are hypothesized to attract entomopathogenic nematodes which are beneficial organisms that prey on root-feeding insect larvae. oup.com This dual role highlights the compound's complexity in mediating insect behavior.
The presence of this compound in plant tissues can deter insects from feeding or laying eggs. It is a major component of the leaf oil of Chloroxylon swietenia, and oils rich in this compound have been associated with antifeedant and oviposition-deterrent effects against agricultural pests. researchgate.net
Furthermore, the metabolic pathway that produces selinenes is directly linked to anti-herbivore defense. In maize, while the specialist western corn rootworm (Diabrotica virgifera virgifera) may not be directly affected, the selinene pathway leads to the production of β-costic acid. oup.com This derivative compound has been shown to significantly inhibit the performance and growth of generalist herbivores like the banded cucumber beetle (Diabrotica balteata), demonstrating an indirect but crucial role of the selinene pathway in reducing herbivore damage. oup.com
Plants are not passive victims of herbivory; they employ a range of induced defenses, many of which are mediated by volatile compounds like this compound. researchgate.netnih.gov When a plant is attacked by an insect, it can trigger the de novo synthesis and release of specific volatiles. mpg.de These chemical signals can serve as an indirect defense by attracting predators and parasitoids of the attacking herbivores. nih.govnih.gov
The genetic machinery for producing these defense compounds has been identified in several plant species. In Scots pine (Pinus sylvestris), a gene that codes for a delta-selinene synthase enzyme has been isolated, indicating the plant's inherent capability to produce this compound as part of its defensive chemical arsenal. nih.govmpg.de In maize, the production of selinene volatiles is a documented response to both root herbivory and fungal infection, establishing it as an essential precursor for broader defense mechanisms. oup.com The release of these sesquiterpenes is a critical component of the plant's ability to protect itself from ongoing and future threats. researchgate.net
Table 1: Research Findings on Plant-Insect Interactions of Selinenes
| Plant / Compound Source | Interacting Insect(s) | Observed Effect | Reference(s) |
| Geranium (Pelargonium graveolens) essential oil | Tribolium castaneum, Rhyzopertha dominica | Repellent and fumigant activity | scispace.comresearchgate.net |
| Chloroxylon swietenia essential oil | General herbivores | Antifeedant and oviposition deterrence | researchgate.net |
| Maize (Zea mays) | Diabrotica balteata (generalist herbivore) | A downstream product (β-costic acid) reduces herbivore performance | oup.com |
| Maize (Zea mays) | Natural enemies of Diabrotica spp. (e.g., nematodes) | Speculated to attract natural enemies of herbivores (indirect defense) | oup.com |
| Lantana camara essential oil | General insects | Repellent activity | scispace.com |
| Scots Pine (Pinus sylvestris) | Herbivores | Contains the gene for delta-selinene synthase, part of the plant's defense system | nih.govmpg.de |
Influence on Herbivore Feeding and Oviposition Behavior
Plant-Microbe Interactions
This compound and its isomers are integral to plant defense against microbial pathogens. They are found in essential oils that exhibit significant activity against a wide array of fungi and bacteria.
The role of the selinene biosynthetic pathway is critical for protecting plants against fungal diseases. In maize, functional genes leading to the production of selinene volatiles and their derivatives are essential for resistance against pathogenic fungi. oup.com In vivo and in vitro assays have confirmed this defensive role. For example, β-costic acid, an oxidized derivative from the selinene pathway, completely inhibited the growth of the fungus Rhizopus microsporus and significantly suppressed the growth of other key plant pathogens, including Fusarium verticillioides and Fusarium graminearum. oup.com
Essential oils containing delta-selinene or its isomers as major constituents have also shown potent antifungal properties. The leaf oil of Litsea kostermansii, which contains 8.5% delta-selinene, exhibits excellent antimicrobial activity. nih.gov Similarly, the essential oil from Litsea mushaensis has demonstrated strong activity against anti-wood-decay fungi. researchgate.net
The defensive capabilities of this compound extend to bacterial pathogens. Essential oils rich in this compound have proven effective against various bacteria. The leaf essential oil of Litsea kostermansii showed broad-spectrum antimicrobial activity, which includes antibacterial effects. nih.gov
Studies on laurel (Laurus nobilis) leaf extracts, which contain delta-selinene, have also demonstrated antibacterial properties. pvj.com.pk These extracts were shown to have a more pronounced inhibitory effect on Gram-positive bacteria, such as Staphylococcus aureus, compared to Gram-negative bacteria. pvj.com.pk This suggests that this compound contributes to a plant's chemical shield against a variety of bacterial threats.
Table 2: Research Findings on Plant-Microbe Interactions of Selinenes
| Plant / Compound Source | Target Microbe(s) | Observed Activity | Reference(s) |
| Maize (Zea mays) selinene pathway derivative (β-costic acid) | Rhizopus microsporus, Fusarium verticillioides, F. graminearum | Strong antifungal activity; complete inhibition of R. microsporus | oup.com |
| Litsea kostermansii leaf essential oil | General fungi and bacteria | Excellent antifungal and antibacterial activities | nih.gov |
| Litsea mushaensis leaf essential oil | Wood-decay fungi | Excellent activity against wood-decay fungi | researchgate.net |
| Laurel (Laurus nobilis) leaf extract | Staphylococcus aureus (Gram-positive bacterium) | Antibacterial activity, particularly against Gram-positive bacteria | pvj.com.pk |
Antifungal Activity in planta and in vitro against Plant Pathogens
Allelopathic Effects on Plant Growth and Germination
Allelopathy is a biological phenomenon where one plant inhibits the growth of another through the release of chemical compounds. Essential oils derived from various plants have been shown to possess allelopathic properties, often attributed to their complex mixture of volatile terpenoids. While research has highlighted the inhibitory effects of certain essential oils containing δ-selinene, the specific allelopathic activity of the isolated compound this compound is not extensively documented in dedicated studies.
Essential oils rich in sesquiterpenes, including isomers of selinene, have demonstrated significant inhibitory effects on the seed germination and seedling growth of various plant species. For instance, the essential oil of Cleome amblyocarpa, which contains α-selinene, showed substantial allelopathic inhibition against the weed Dactyloctenium aegyptium. nih.gov Similarly, essential oils from Launaea species, which also contain selinene isomers, exhibited significant allelopathic activity against purslane weed in a concentration-dependent manner. researchgate.net Another study on the essential oil from Eucalyptus grandis x E. urophylla leaves, containing δ-selinene, also reported allelopathic effects. These studies suggest that sesquiterpenes as a class are potent allelochemicals. However, the effects are typically attributed to the synergistic action of multiple compounds within the essential oil rather than a single component.
The following table summarizes findings on the allelopathic activity of essential oils where δ-selinene is listed as a constituent. It is important to note that these studies test the entire essential oil, not the isolated this compound compound.
Table 1: Plants with Essential Oils Containing δ-Selinene and Their Documented Allelopathic Activity
| Plant Species | Essential Oil Components Mentioned | Target Species | Observed Effects | Reference |
|---|---|---|---|---|
| Cleome amblyocarpa | Caryophyllene oxide (36.01%), α-Selinene, and others | Dactyloctenium aegyptium | Inhibited germination, seedling root, and shoot growth. | nih.gov |
| Launaea species | Oxygenated sesquiterpenes, including 7-epi-α-selinene | Purslane (Portulaca oleracea) | Significant germination and radicle growth inhibition in a concentration-dependent manner. | researchgate.net |
| Ravensara aromatica | Methyl chavicol, Limonene, Linalool, δ-Selinene | Greengram, Rice, Garden cress | The methyl chavicol-rich chemotype was most inhibitory to germination. | researchgate.net |
Contribution to Plant Volatile Organic Compound (VOC) Profiles and Atmospheric Chemistry
This compound is a naturally occurring sesquiterpene that contributes to the complex blend of Volatile Organic Compounds (VOCs) emitted by a variety of plants. thegoodscentscompany.com These VOCs are crucial for the plant's communication with its environment, playing roles in attracting pollinators, defending against herbivores, and interacting with neighboring plants. The presence and relative abundance of this compound in a plant's VOC profile can be species-specific and can vary based on factors such as plant tissue, developmental stage, and environmental conditions. researchgate.netfrontiersin.org
Research has identified this compound as a constituent of the VOC profile in numerous plant species. For example, it is one of the many sesquiterpenes produced by grand fir (Abies grandis). frontiersin.org In agricultural crops like rice (Oryza sativa), delta-selinene is part of the volatile profile of the grains, which contributes to their characteristic aroma. researchgate.net The compound has also been reported in various other plants, including Citrus reticulata (mandarin orange) and Silphium perfoliatum.
The emission of biogenic VOCs like this compound into the atmosphere is a significant area of study in atmospheric chemistry. Once in the atmosphere, these reactive compounds can participate in photochemical reactions, potentially influencing the formation of secondary organic aerosols and ozone. While the specific atmospheric reactions and impact of this compound are part of a larger, complex system of atmospheric chemistry, its presence in plant emissions makes it a component of these processes. nih.gov
Table 2: Selected Plants Known to Produce this compound as a Volatile Organic Compound
| Plant Species | Plant Part / Context | Reference |
|---|---|---|
| Abies grandis (Grand Fir) | Stem, Oleoresin | frontiersin.org |
| Citrus reticulata (Mandarin Orange) | General occurrence | |
| Silphium perfoliatum | General occurrence | |
| Eucalyptus globulus | Fruit oil (trace amounts) | frontiersin.org |
| Citronella oil (from Cymbopogon sp.) | Oil (0.47%) | frontiersin.org |
| Celery (Apium graveolens) | Seed | frontiersin.org |
| Allspice (Pimenta dioica) | Plant | frontiersin.org |
Function as a Chemical Defense Compound in Non-Plant Organisms
Beyond the plant kingdom, this compound plays a significant role as a chemical defense compound, most notably in termites. Termite soldiers of the family Rhinotermitidae utilize a frontal gland to secrete a complex mixture of chemicals to repel or kill enemies, such as ants. This defensive secretion is often rich in terpenes, including monoterpenes and sesquiterpenes.
The defensive secretions act as a sticky, toxic, and irritant chemical barrier against predators. The specific blend of compounds, including delta-selinene, is crucial for the defensive strategy of the termite colony.
Table 3: Presence of delta-Selinene in the Defensive Secretions of Termite Soldiers
| Termite Genus/Species | Other Terpenes in Secretion | Function of Secretion | Reference |
|---|---|---|---|
| Reticulitermes (European taxa) | α-Pinene, β-Pinene, Limonene, Germacrene A, Germacrene C, β-Selinene, γ-Selinene, Geranyl linalool | Chemical defense against predators. | researchgate.net |
| Nasutitermes macrocephalus | α-Pinene, Limonene, β-trans-Caryophyllene, α-Selinene | Chemical defense. |
Advanced Methodologies for Isolation, Structural Elucidation, and Analysis of + Delta Selinene
Chromatographic Separation Techniques for Natural Product Isolation
The isolation and purification of (+)-delta-Selinene from complex natural matrices rely on a suite of sophisticated chromatographic techniques. These methods are designed to separate the target compound from a multitude of other components present in the essential oil.
High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis
High-resolution gas chromatography coupled with mass spectrometry (GC-MS) stands as a cornerstone for both the qualitative identification and quantitative measurement of this compound in essential oils. researchgate.netliterasisains.id This powerful hyphenated technique separates volatile compounds based on their boiling points and polarities as they pass through a capillary column. chemijournal.com Following separation, the compounds are ionized and fragmented, generating a unique mass spectrum that serves as a molecular fingerprint. nih.gov The fragmentation pattern of delta-selinene (B1208667) typically shows a molecular ion peak at m/z 204, with other significant fragments at m/z 189 and 161. nih.gov
The quantitative analysis of this compound is often achieved by creating a calibration curve with a known standard of the compound. The peak area of the analyte in the sample is then compared to this curve to determine its concentration. For instance, in a study on the essential oil of Marrubium vulgare, delta-selinene was identified and quantified using this method. researchgate.net
| Analytical Parameter | GC-MS |
| Principle | Separation of volatile compounds followed by mass-based detection. |
| Application | Identification and quantification of this compound in complex mixtures. |
| Key Data | Retention time and mass spectrum. nih.govnist.gov |
Chiral Gas Chromatography for Enantiomeric Purity Assessment
Since this compound is a chiral molecule, distinguishing it from its enantiomer, (-)-delta-selinene, is crucial. Chiral gas chromatography is the premier technique for this purpose. gcms.cznih.gov This method utilizes a chiral stationary phase (CSP) within the GC column, which interacts differently with the two enantiomers, leading to their separation. uni-muenchen.desci-hub.se Derivatized cyclodextrins are commonly used as CSPs for the separation of chiral terpenes. gcms.czuni-muenchen.de The ability to achieve baseline separation of the enantiomers allows for the determination of the enantiomeric excess (ee) and the confirmation of the stereochemical purity of a given sample. uni-muenchen.de
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)
While GC-MS is well-suited for volatile compounds like this compound, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) offer alternative and sometimes advantageous separation capabilities. chromatographytoday.comnih.gov HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. nih.gov It is a versatile technique applicable to a broad range of compounds. nih.gov
SFC, a "green" chromatography technique, uses a supercritical fluid, typically carbon dioxide, as the mobile phase. shimadzu.comchromatographyonline.com It offers advantages such as faster analysis times and reduced solvent consumption compared to HPLC. chromatographytoday.comchromatographyonline.com SFC has proven to be particularly effective for the separation of chiral compounds, including those that are challenging to resolve by HPLC. chromatographytoday.comamericanpharmaceuticalreview.com
| Technique | Principle | Advantages for this compound Analysis |
| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase. nih.gov | Versatility for a wide range of compounds. nih.gov |
| SFC | Partitioning between a supercritical fluid mobile phase and a solid stationary phase. shimadzu.com | Fast analysis, reduced solvent use, effective for chiral separations. chromatographytoday.comchromatographyonline.com |
Hyphenated Techniques (e.g., GC-FID, GC-O, LC-NMR)
The coupling of chromatographic separation with various detectors, known as hyphenated techniques, provides a wealth of information. saspublishers.comalwsci.com
Gas Chromatography-Flame Ionization Detection (GC-FID): This is a robust and widely used technique for the quantitative analysis of organic compounds. After separation by GC, the compounds are burned in a hydrogen-air flame, producing ions that generate a current proportional to the amount of the analyte.
Gas Chromatography-Olfactometry (GC-O): This technique combines the separation power of GC with human sensory perception. As compounds elute from the GC column, they are directed to a sniffing port where a trained analyst can identify and characterize their odor, which is particularly useful in the analysis of essential oils.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This powerful combination directly links the separation capabilities of HPLC with the detailed structural information provided by NMR spectroscopy. chemijournal.comijpsjournal.com It allows for the unambiguous identification of compounds in a complex mixture without the need for prior isolation. chemijournal.com
Spectroscopic and Spectrometric Approaches for Structural Confirmation and Stereochemical Assignment
Once isolated, the definitive structural confirmation and stereochemical assignment of this compound require the application of advanced spectroscopic and spectrometric methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques for comprehensive structural elucidation)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the complete molecular structure of organic compounds. researchgate.netiosrjournals.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the connectivity and spatial arrangement of atoms within the this compound molecule.
1D NMR (¹H and ¹³C): ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR reveals the number and types of carbon atoms in the molecule. numberanalytics.com
2D NMR: These experiments provide correlations between different nuclei, which are essential for assembling the molecular framework. numberanalytics.comresearchgate.net
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other. numberanalytics.com
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. numberanalytics.com
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different parts of the molecule. numberanalytics.com
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule. numberanalytics.com
By systematically analyzing the data from these NMR experiments, the complete and unambiguous structural and stereochemical assignment of this compound can be achieved.
| NMR Technique | Information Provided |
| ¹H NMR | Number and environment of protons. numberanalytics.com |
| ¹³C NMR | Number and type of carbon atoms. numberanalytics.com |
| COSY | ¹H-¹H spin-spin coupling networks. numberanalytics.com |
| HSQC | Direct ¹H-¹³C correlations. numberanalytics.com |
| HMBC | Long-range ¹H-¹³C correlations. numberanalytics.com |
| NOESY | Through-space correlations for stereochemistry. numberanalytics.com |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by probing its vibrational modes. libretexts.orgriverd.com While both are forms of vibrational spectroscopy, they operate on different principles and provide complementary information. libretexts.org
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (e.g., stretching, bending). For a molecule to be IR active, a particular vibration must cause a change in the molecule's dipole moment. libretexts.org The vapor phase IR spectrum of this compound is available in spectral databases. nih.gov As a sesquiterpene hydrocarbon, the IR spectrum of this compound is characterized by specific absorption bands corresponding to its structural features. Key expected absorptions would include C-H stretching vibrations for both sp2 (vinylic) and sp3 (aliphatic) hybridized carbons, C=C stretching for the double bonds within its rings, and various C-H bending vibrations that provide a unique "fingerprint" for the molecule.
Raman Spectroscopy: Raman spectroscopy is a light scattering technique. horiba.com When a sample is irradiated with a high-intensity monochromatic laser, most of the light is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at different frequencies (Raman scattering). horiba.com This frequency shift corresponds to the vibrational energy levels of the molecule. libretexts.org For a vibrational mode to be Raman active, it must cause a change in the polarizability of the molecule. libretexts.org Raman spectroscopy is particularly sensitive to non-polar bonds, such as the C-C and C=C bonds that form the backbone of this compound. beilstein-journals.org Therefore, it provides complementary data to IR spectroscopy, offering detailed information about the carbon skeleton and the endocyclic and exocyclic double bonds that are fundamental to the structure of this compound.
Optical Rotation and Circular Dichroism (CD) for Absolute Configuration Determination
Determining the absolute configuration of a chiral molecule is critical, as different enantiomers can have vastly different biological activities. This compound is an optically active molecule, and its stereochemistry is confirmed using chiroptical techniques. nih.govcymitquimica.com
Optical Rotation: Optical rotation measures the angle to which a plane of polarized light is rotated when it passes through a solution of a chiral compound. The direction and magnitude of this rotation are characteristic of the compound, its concentration, the solvent, and the wavelength of light used. For this compound, the "(+)" prefix indicates that it is dextrorotatory, meaning it rotates the plane of polarized light to the right (clockwise). This measurement is a fundamental step in distinguishing it from its enantiomer, (-)-delta-selinene. nih.gov The specific rotation is a key physical property used for its identification. cymitquimica.com
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left and right circularly polarized light by a chiral molecule. jascoinc.com An optically active molecule will absorb the two forms of circularly polarized light to different extents, resulting in a CD spectrum. jascoinc.com This technique is exceptionally powerful for determining the absolute configuration of complex organic molecules like sesquiterpenes. pnas.org By comparing the experimental CD spectrum of an unknown compound to the known spectrum of a reference standard or to spectra predicted by computational methods, the absolute configuration of its stereocenters can be unambiguously assigned. pnas.orgmdpi-res.com
Advanced Mass Spectrometry (e.g., High-Resolution MS, Tandem MS)
Mass spectrometry (MS) is a cornerstone technique for the structural elucidation and identification of organic compounds. When coupled with gas chromatography (GC-MS), it is particularly effective for analyzing volatile compounds like this compound. nih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS measures the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the determination of a molecule's elemental formula. This compound has a molecular formula of C15H24, corresponding to a monoisotopic mass of 204.1878 Da. nih.gov An HRMS measurement confirming this exact mass provides strong evidence for the compound's elemental composition, distinguishing it from other compounds that might have the same nominal mass.
Tandem Mass Spectrometry (MS/MS): Tandem MS involves multiple stages of mass analysis, typically used to generate structural information. In an MS/MS experiment, a precursor ion of a specific m/z (e.g., the molecular ion of delta-selinene at m/z 204) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are then analyzed. This process creates a unique fragmentation pattern that serves as a structural fingerprint. This fingerprint can be used to differentiate between isomers, which might have identical mass spectra in a standard MS experiment. griffith.edu.au For delta-selinene, GC-MS analysis reveals characteristic fragment ions that aid in its identification. nih.gov
Table 1: Mass Spectrometry Data for delta-Selinene
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C15H24 | nih.govnih.gov |
| Molecular Weight | 204.35 g/mol | nih.govnih.gov |
| Monoisotopic Mass | 204.187800766 Da | nih.govnih.gov |
Sample Preparation and Derivatization Strategies in Complex Biological Matrices
The analysis of this compound in complex biological samples, such as plant tissues or essential oils, requires effective sample preparation to isolate the compound from interfering substances. nih.govoup.com
Extraction Techniques:
Solvent Extraction: This is a common first step, often employing non-polar solvents like hexane (B92381) or dichloromethane (B109758) to preferentially extract lipophilic compounds such as sesquiterpenes.
Hydrodistillation: Used to extract essential oils from plant material.
Vapor Phase Extraction / Solid-Phase Microextraction (SPME): These methods are used to sample the volatile and semi-volatile compounds from a sample's headspace or directly from a liquid or solid matrix. SPME is a solvent-free technique that concentrates analytes on a coated fiber, which can then be directly desorbed into a GC injector. oup.com
Derivatization: Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a given analytical method. researchgate.net While this compound, as a volatile hydrocarbon, generally does not require derivatization for GC-MS analysis, other compounds within the biological matrix might. scielo.org.mx For example, in the analysis of plant extracts, fatty acids or other polar compounds are often converted to more volatile silyl (B83357) or methyl derivatives to improve their chromatographic behavior and prevent them from interfering with the analysis of target analytes like selinenes. nih.govoup.com In some cases, derivatization can also be used to enhance the sensitivity of detection.
Development of Quantitative Analytical Methods (e.g., using Kovats Retention Indices)
Accurate quantification of this compound requires robust and validated analytical methods, primarily based on gas chromatography.
Quantitative GC-MS: Gas chromatography coupled with mass spectrometry (GC-MS) is the most common technique for both identifying and quantifying selinene isomers. ms-editions.cl For quantitative analysis, the area of the chromatographic peak corresponding to this compound is measured and compared to that of a known amount of an internal or external standard. nih.gov The mass spectrometer is often operated in selected ion monitoring (SIM) mode, where it only detects specific characteristic ions of the target compound, thereby increasing sensitivity and reducing matrix interference.
Kovats Retention Indices (RI): The retention time of a compound in a GC analysis can vary between instruments and different analytical runs. To standardize retention times, the Kovats Retention Index (RI) system is used. The RI of a compound is calculated by normalizing its retention time to the retention times of adjacent n-alkane standards. researchgate.netunime.it This index is relatively independent of many GC operating parameters and is dependent only on the compound, the stationary phase of the column, and the temperature. pherobase.com By comparing the experimentally determined RI of an unknown peak to published RI values, the identification of this compound can be made with a high degree of confidence. nih.govpherobase.com
Table 2: Reported Kovats Retention Indices for delta-Selinene
| GC Column Type (Stationary Phase) | Reported Kovats Index (RI) | Source(s) |
|---|---|---|
| Standard Non-Polar (e.g., DB-5, HP-5MS) | 1478, 1483, 1489, 1492, 1493, 1495, 1496, 1505, 1509 | nih.govpherobase.com |
| Semi-Standard Non-Polar | 1475, 1479, 1482, 1483, 1485, 1487, 1489, 1491, 1492, 1493, 1494, 1496, 1497, 1500, 1501, 1503, 1504, 1506, 1520 | nih.gov |
Chemical Synthesis and Derivatization Strategies for + Delta Selinene
Total Synthesis Routes and Stereoselective Approaches
The total synthesis of sesquiterpenes is a formidable task because of the vast structural diversity within this class of natural products. researchgate.net Synthetic catalysts have historically struggled to replicate the precise tail-to-head cyclizations executed by cyclase enzymes. researchgate.net However, novel approaches have emerged.
A notable total synthesis of (±)-δ-selinene was achieved utilizing a supramolecular, self-assembled hexameric resorcinarene (B1253557) capsule as a catalyst. This method represents the first total synthesis of a sesquiterpene natural product based on the cyclization of a linear terpene precursor, (2E,6Z)-farnesyl acetate (B1210297) ((2E,6Z)-FOAc), inside such a catalyst. researchgate.net The capsule-catalyzed reaction demonstrated high selectivity for δ-selinene, reportedly higher than that achieved with the natural δ-selinene synthase enzyme. researchgate.net
The broader class of eudesmane (B1671778) sesquiterpenes, to which δ-selinene belongs, has been the target of various synthetic strategies. Many approaches begin with readily available starting materials like the Wieland-Miescher ketone to construct the characteristic decalin ring system. researchgate.net For instance, a stereoselective synthesis of selina-3,7(11)-diene, a related eudesmane, was accomplished using an intramolecular Diels-Alder reaction of a C15 tetraene as the key step. conicet.gov.ar Other general strategies for accessing the eudesmane skeleton involve cationic cyclization of α,β-unsaturated ketones and functionalization of the trans-decalin system. nih.govms-editions.cl These methods focus on controlling the multiple contiguous chiral centers inherent to the eudesmane framework. ebi.ac.uk
Semisynthesis from Abundant Precursor Molecules
Semisynthesis, which involves the chemical modification of abundant, naturally occurring starting materials, offers a more direct route to complex molecules like (+)-delta-Selinene. Eudesmanol compounds, such as α-eudesmol, β-eudesmol, and γ-eudesmol, are common constituents of various essential oils and serve as attractive precursors for semisynthetic strategies. portlandpress.com
For example, the chemical-microbiological synthesis of cryptomeridiol (B138722) derivatives has been demonstrated starting from eudesmol. researchgate.netmdpi.com This approach highlights the potential of using readily available eudesmane skeletons for conversion into other valuable sesquiterpenoids. While direct semisynthesis of this compound from a specific abundant precursor is not extensively documented in readily available literature, the principle is well-established within the eudesmane family. Such transformations would typically involve dehydration reactions of eudesmanol precursors or skeletal rearrangements under acidic conditions to install the required endocyclic double bonds characteristic of δ-selinene.
Chemoenzymatic Synthesis Methodologies
Chemoenzymatic synthesis combines the efficiency of biological catalysis with the practicality of chemical reactions, offering a powerful strategy for producing complex natural products and their analogues. mdpi.com In the biosynthesis of this compound, the key step is the cyclization of the linear precursor, farnesyl diphosphate (B83284) (FPP), catalyzed by the enzyme this compound synthase.
This natural enzymatic transformation is central to chemoenzymatic approaches. Terpene synthases, including this compound synthase, are known to be promiscuous, meaning they can accept modified substrates to produce non-natural terpene analogues. researchgate.netnih.gov A general chemoenzymatic strategy involves:
The chemical synthesis of modified farnesyl diphosphate (FPP) analogues. mdpi.com
The enzymatic conversion of these unnatural precursors using a terpene synthase to generate novel sesquiterpenoid structures. mdpi.comresearchgate.net
For example, various FPP analogues such as 14,15-dimethyl-FDP and 12-methyl-FDP have been synthesized and successfully used with other sesquiterpene synthases to produce unnatural semiochemicals. mdpi.com This modular approach could be applied to this compound synthase to generate novel derivatives. Furthermore, research has focused on improving the synthesis of the FPP precursor itself, with one-pot enzymatic diphosphorylation methods being developed to convert farnesol (B120207) and its analogues to FPP in high yields. researchgate.net The use of engineered microbes, such as E. coli or yeast, to express heterologous terpene synthase genes and produce specific sesquiterpenes is also a rapidly advancing frontier. researchgate.net
Design and Synthesis of Structural Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity, guiding the development of more potent and selective compounds. For eudesmane sesquiterpenoids, SAR studies have been conducted to elucidate the structural features responsible for activities such as anti-inflammatory and antimicrobial effects.
While extensive SAR studies focusing specifically on synthetic analogues of this compound are limited, research on the broader eudesmane class provides valuable insights. These studies typically involve isolating a series of structurally related natural products or creating semisynthetic derivatives and evaluating their biological activities. researchgate.net
Key findings from SAR studies on eudesmane sesquiterpenoids include:
Anti-inflammatory Activity: In a study of 1,10-seco-eudesmane sesquiterpenoids, the presence of α-methylene-γ-lactone motifs, epoxidation of the C5=C10 bond, and bromination at C14 were found to be important for anti-neuroinflammatory activity. Research on eudesmanolides from Alpinia oxyphylla showed that certain compounds exhibited strong inhibitory effects on nitric oxide (NO) production, a key inflammatory mediator. nih.gov The activity is influenced by the specific oxygenation patterns on the eudesmane core. researchgate.net
Antimicrobial and Antiparasitic Activity: The lipophilic nature of sesquiterpenoids allows them to penetrate microbial cell walls. In a study of sesquiterpenes against kinetoplastid parasites, functionalization at the C-4 position of the eudesmane skeleton was found to be essential for activity. mdpi.com The position of lactone cyclization (C-6 vs. C-8) did not appear to significantly alter the activity. mdpi.com
These studies indicate that the type and position of functional groups (e.g., hydroxyls, ketones, lactones, epoxides) on the eudesmane skeleton are critical determinants of biological activity. researchgate.net Although this compound itself is a hydrocarbon, these findings suggest that the synthesis of oxygenated derivatives could yield compounds with significant biological properties, providing a rationale for the future synthesis of structural analogues.
Mechanistic Investigations of + Delta Selinene S Biological Activities Excluding Human Clinical Data
Antimicrobial Properties
Antibacterial Mechanisms (in vitro studies)
Essential oils containing (+)-delta-Selinene have demonstrated antibacterial properties. The proposed mechanism of action for terpenes like this compound often involves the disruption of the bacterial cell's structural integrity. This can occur through the inhibition of respiratory processes and ion transport, ultimately leading to cell death. researchgate.net
In vitro studies have shown the efficacy of essential oils rich in this compound against a range of bacteria. For instance, essential oil from Psidium cattleianum fresh leaves, with β-selinene as a major component, exhibited significant in vitro antibacterial activity against several endodontic pathogens, including Porphyromonas gingivalis, Prevotella nigrescens, and Fusobacterium nucleatum. scielo.br The minimum inhibitory concentrations (MIC) for these bacteria were found to be below 100 µg/mL. scielo.br Similarly, the essential oil of Verbesina negrensis, which contains various terpenes, showed activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. researchgate.net The essential oil from Ocimum species, containing β-selinene, has also been noted for its broad-spectrum antimicrobial activity. nih.gov
Table 1: In Vitro Antibacterial Activity of Essential Oils Containing Selinene Derivatives
| Essential Oil Source | Major Selinene Derivative | Target Bacteria | Observed Effect |
| Psidium cattleianum | β-Selinene | Porphyromonas gingivalis, Prevotella nigrescens, Fusobacterium nucleatum | High antibacterial activity (MIC < 100 µg/mL) scielo.br |
| Verbesina negrensis | Not specified | Staphylococcus aureus, Enterococcus faecalis | In vitro activity (MIC 500 and 350 μL/mL respectively) researchgate.net |
| Ocimum species | β-Selinene | Broad range of bacteria | Marked antimicrobial activity nih.gov |
Antifungal Mechanisms (in vitro studies)
The antifungal activity of this compound and related compounds is a significant area of research. In maize, selinene-derived metabolites, including β-costic acid, have been shown to play a role in defense against fungal pathogens. oup.comnih.gov In vitro assays demonstrated that concentrations of β-costic acid found in challenged maize roots were sufficient to inhibit the growth of several fungal pathogens. oup.comnih.gov This suggests that this compound acts as a precursor to potent antifungal compounds.
The mechanism of action of essential oils containing terpenes against fungi is believed to involve the disruption of fungal cell membranes and inhibition of essential cellular processes. nih.gov Essential oils from various plants containing selinene derivatives have shown efficacy against different fungal species.
Table 2: In Vitro Antifungal Activity of Selinene-Containing Essential Oils
| Plant Source | Selinene Derivative | Target Fungi | Key Finding |
| Maize (Zea mays) | β-Selinene, β-costic acid | Five different fungal pathogens | Inhibition of fungal growth at concentrations found in planta oup.comnih.gov |
Antiviral Properties (in vitro studies)
Research into the antiviral properties of this compound is still emerging. Some studies on plant extracts containing a variety of terpenes, including selinene derivatives, have indicated potential antiviral effects. For example, extracts of Psidium guajava, which contain p-selinene, have demonstrated in vitro antiviral activity against the Influenza A/(H1N1)pdm09 virus. researchgate.net The presence of various bioactive compounds, including terpenoids, is thought to contribute to this activity. researchgate.net However, the specific contribution and mechanism of this compound in these antiviral effects require further investigation.
Anti-inflammatory and Immunomodulatory Effects (Mechanistic insights from in vitro and in vivo animal models)
This compound, as a component of various plant extracts, has been investigated for its anti-inflammatory and immunomodulatory potential. In vitro studies using cell models, such as lipopolysaccharide (LPS)-stimulated BV2 microglial cells, have shown that extracts containing terpenes can inhibit the expression of pro-inflammatory mediators. mdpi.com These include inducible nitric oxide synthase (iNOS), cyclooxygenase (COX)-2, and pro-inflammatory cytokines like interleukin (IL)-1β, IL-6, and tumor necrosis factor (TNF)-α. mdpi.com
In vivo animal models have provided further insights. For instance, in a mouse model of allergic airway inflammation, certain terpenes have been shown to affect the activity of pro-inflammatory factors. mdpi.com The mechanisms often involve the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in the inflammatory response. mdpi.com Some phytochemicals, including terpenes, are known to suppress inflammation, suggesting a potential role in managing inflammatory conditions. walshmedicalmedia.com
Antioxidant Activities (in vitro radical scavenging assays)
The antioxidant properties of this compound are often evaluated through in vitro radical scavenging assays. These assays measure the ability of a compound to neutralize free radicals, which are unstable molecules that can cause cellular damage. Common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. researchgate.net
Essential oils and extracts containing this compound have demonstrated antioxidant activity in these assays. researchgate.net The mechanism of action is typically attributed to the ability of the antioxidant compound to donate a hydrogen atom or an electron to the free radical, thereby stabilizing it. nih.govnih.gov The antioxidant capacity of plant extracts is often correlated with their total phenolic and flavonoid content, but terpenes also contribute to this activity. nih.gov
Table 3: Antioxidant Activity of this compound in In Vitro Assays
| Assay | Principle | General Finding |
| DPPH Radical Scavenging | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. nih.govnih.gov | Essential oils containing selinenes show radical scavenging activity. researchgate.net |
| FRAP (Ferric Reducing Antioxidant Power) | Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). researchgate.net | Plant extracts with selinenes exhibit reducing power. researchgate.net |
Antiproliferative and Cytotoxic Effects on Cancer Cell Lines (in vitro mechanistic studies)
The potential of this compound and related sesquiterpenes to inhibit the growth of cancer cells has been explored in various in vitro studies. The antiproliferative effects of these compounds are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. nih.gov
For example, β-elemene, a sesquiterpene related to selinene, has been shown to exert antiproliferative effects on various cancer cell lines by triggering apoptosis. nih.gov Mechanistic studies suggest that these compounds can influence multiple cellular pathways involved in cancer progression. While direct studies on this compound are limited, the known anticancer activities of other sesquiterpenes provide a basis for its investigation in this area. nih.govinforang.com The cytotoxic effects are generally evaluated by measuring the concentration of the compound required to inhibit the growth of cancer cells by 50% (GI50). mdpi.com
Table 4: In Vitro Antiproliferative Effects of Related Sesquiterpenes
| Compound | Cancer Cell Line | Proposed Mechanism of Action |
| β-Elemene | Various | Induction of apoptosis, cell cycle arrest nih.gov |
Enzyme Modulation and Receptor Binding Studies (e.g., interaction with metabolic pathways in plants and animals)
The investigation into the specific molecular interactions of this compound with enzymes and receptors is an emerging area of research. While comprehensive data on the pure compound remains limited, studies on essential oils rich in selinene isomers provide preliminary insights into its potential for enzyme modulation.
Research has focused on enzymes involved in inflammation and neurological pathways. An essential oil extracted from the leaves of Litsea tomentosa, which contains this compound as one of its components (7.1%), demonstrated notable inhibitory activity against several key enzymes in in vitro assays. researchgate.net The oil showed inhibitory effects on acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine, as well as on tyrosinase and lipoxygenase, enzymes involved in melanin (B1238610) synthesis and inflammatory pathways, respectively. researchgate.net Similarly, an essential oil from another species, Litsea glauca, which contained a high concentration of β-selinene (30.8%), also exhibited moderate inhibitory activity in anticholinesterase assays. researchgate.net
In a separate study, a gel preparation of Acorus tatarinowii, which also contains δ-selinene, was found to inhibit acetylcholinesterase in a concentration-dependent manner, suggesting a potential mechanism for its traditional use in neurological conditions. madison-proceedings.com Computational docking studies have further explored this potential, predicting that β-selinene, an isomer of delta-selinene (B1208667), may act as a bivalent inhibitor of AChE, interacting with both the catalytic and peripheral anionic sites of the enzyme. nih.gov
These findings, primarily from essential oil and computational studies, suggest that selinene isomers may contribute to the bioactivity of these plant extracts through enzyme inhibition. However, experimental studies using isolated this compound are required to confirm these effects and elucidate the precise mechanisms of action.
Table 1: In Vitro Enzyme Inhibition by Litsea tomentosa Leaf Essential Oil (containing 7.1% delta-selinene)
| Enzyme | Inhibition (%) |
|---|---|
| Acetylcholinesterase | 50.3% |
| Tyrosinase | 47.6% |
| Lipoxygenase | 52.8% |
Data sourced from a study on the essential oil and not the isolated compound. researchgate.net
Phytotoxicity and Herbicide Potentiation Studies
The potential of this compound and related sesquiterpenes as natural agents for weed management is suggested by studies on the phytotoxic properties of various plant essential oils. These oils are complex mixtures, and while they may contain delta-selinene, attributing the phytotoxic effects to this single compound is challenging without tests on the isolated substance.
Essential oils from several plant species have demonstrated herbicidal properties. For instance, an essential oil from Salvia hierosolymitana, containing a small percentage of delta-selinene (0.9%), was shown to inhibit the radicle elongation of radish (Raphanus sativus) and garden cress (Lepidium sativum). researchgate.net Similarly, essential oils from Cupressus sempervirens (common cypress), which can contain delta-selinene, exhibited significant phytotoxic effects against the germination and seedling growth of several weed species, including wild mustard (Sinapis arvensis), annual canarygrass (Phalaris canariensis), and ryegrass (Lolium rigidum). researchgate.net The inhibitory effects were observed to be dose-dependent. researchgate.net
In maize (Zea mays), selinene-derived metabolites play a role in the plant's natural defense system. Following fungal elicitation, maize tissues produce β-costic acid, a derivative of β-selinene, which has been shown to have potent antifungal activity against several plant pathogens. nih.gov This highlights the role of the selinene scaffold in producing biologically active molecules for plant defense, a process related to allelopathy and phytotoxicity.
Despite these findings on essential oils and related derivatives, there is a notable lack of research specifically investigating the phytotoxic activity of pure, isolated this compound.
Furthermore, no scientific studies were identified that specifically examined the ability of this compound to potentiate or act synergistically with commercial herbicides. The concept of herbicide synergy, where the combined effect of two compounds is greater than their individual effects, is an active area of research for improving weed management and overcoming resistance, but the role of this compound in this context remains unexplored. thegoodscentscompany.com
Chemotaxonomic Significance and Phylogenetic Implications of + Delta Selinene Production
Use as a Chemical Marker for Plant and Fungal Species Identification
(+)-delta-Selinene and its isomers serve as significant chemical markers in the chemotaxonomy of various plant and fungal species. The analysis of essential oil composition, in which selinenes are often prominent, allows for the differentiation of species, subspecies, and even geographical variants that may be morphologically similar. This chemical fingerprinting is a powerful tool for systematic botany and mycology.
For instance, in a study of Indonesian pummelo (Citrus maxima), a species known for its high morphological diversity, leaf essential oil analysis revealed the existence of three distinct chemotypes. thescipub.comthescipub.com One of these was identified as an "alpha-selinene chemotype," demonstrating that the production of selinene isomers can define specific infraspecific groupings within the species. thescipub.comthescipub.com Similarly, this compound has been reported as a constituent in Citrus reticulata and Silphium perfoliatum, contributing to their characteristic chemical profiles. nih.gov In conifers like the grand fir (Abies grandis) and Masson's pine (Pinus massoniana), the identification of δ-selinene synthase genes underscores the compound's role as a characteristic metabolite for these species. nih.govmdpi.comresearchgate.net
In fungi, the production of sesquiterpenes is also taxonomically significant. While research has often focused on other sesquiterpenes, the enzymatic machinery for producing compounds like delta-selinene (B1208667) exists. For example, studies on the fungus Coprinus cinereus have characterized sesquiterpene synthases that produce a variety of cyclic terpenes, indicating the potential for related enzymes to synthesize selinenes. nih.gov Furthermore, the selinene synthase from maize, which produces β-selinene and α-selinene, is crucial for its defense against fungal pathogens, highlighting the ecological and co-evolutionary importance of these compounds. oup.com
Table 1: Examples of this compound and its Isomers as Chemotaxonomic Markers
| Organism | Compound(s) | Role as a Chemical Marker | References |
|---|---|---|---|
| Citrus maxima | alpha-Selinene | Defines a specific "alpha-selinene chemotype" within the species in Indonesia. | thescipub.com, thescipub.com |
| Abies grandis (Grand Fir) | delta-Selinene | Presence indicated by the isolation of a specific delta-selinene synthase gene. | nih.gov, researchgate.net |
| Ferula spp. | delta-Selinene | Variations in concentration help differentiate populations and identify chemotypes based on geography. | researchgate.net, dntb.gov.ua |
| Citrus reticulata (Mandarin Orange) | This compound | Reported as a naturally occurring compound contributing to its chemical profile. | nih.gov |
| Cryptomeria japonica (Japanese Cedar) | delta-Cadinene, other sesquiterpenes | Major component of heartwood essential oil, contributing to its antifungal properties and chemical signature. | researchgate.net |
Evolutionary Aspects of Sesquiterpene Synthase Gene Families
The vast diversity of terpenoid compounds in nature is a direct result of the evolution of a large superfamily of enzymes known as terpene synthases (TPS). nih.govresearchgate.net Sesquiterpene synthases (sesqui-TPSs), the enzymes responsible for producing C15 compounds like this compound from farnesyl diphosphate (B83284) (FPP), have a fascinating evolutionary history that provides deep phylogenetic insights. d-nb.infomdpi.comnih.gov
Current models suggest that the diverse TPS gene superfamily evolved from ancestral diterpene synthase genes that were involved in primary metabolism, such as the synthesis of gibberellin hormones. nih.govmdpi.com Through processes of gene duplication and subsequent divergence (subfunctionalization and neofunctionalization), these ancestral genes gave rise to the specialized synthases that produce the wide array of monoterpenes, sesquiterpenes, and diterpenes seen today. mdpi.com This evolutionary trajectory allowed plants and other organisms to develop novel chemicals for defense, communication, and other ecological interactions. nih.gov
The TPS gene family is categorized into several subfamilies (TPS-a through TPS-h) based on sequence similarity and phylogenetic relationships. nih.gov Angiosperm sesquiterpene synthases predominantly fall into the TPS-a subfamily, while gymnosperm synthases, such as the delta-selinene synthase from Abies grandis, belong to the TPS-d subfamily. nih.govnih.gov The evolution of these gene families is characterized by changes in genomic organization, including intron loss. nih.gov It is proposed that the ancestral terpene synthase gene resembled a modern conifer diterpene synthase, and that other TPS classes evolved from this template. nih.govresearchgate.net
The catalytic mechanism of sesquiterpene synthases involves the formation of highly reactive carbocation intermediates from FPP. mdpi.com Subtle changes in the amino acid sequence of the enzyme's active site can alter the folding of this intermediate, leading to a completely different cyclization cascade and, consequently, a different final product. nih.gov This evolutionary plasticity is a key driver of the chemical diversity of sesquiterpenes. The study of these gene families, therefore, not only reveals the origin of specific compounds like this compound but also provides a molecular basis for understanding the phylogenetic relationships between plant species. nih.gov
Biogeographic Variation and Chemotaxonomic Patterns
The production of this compound and other sesquiterpenes can vary significantly among different populations of the same species, a phenomenon known as biogeographic variation. These variations create distinct chemotaxonomic patterns that are often linked to geographic location, climate, and local ecological pressures. Studying these patterns provides insight into the adaptive evolution of chemical defenses and can be a valuable tool for population genetics and systematics.
A clear example of this is found in the study of Ferula species in Iran. Analysis of the essential oils from 18 different populations revealed significant differences in the concentration of various compounds, including δ-selinene. dntb.gov.ua These differences were attributed to genetic adaptation to the local environment, leading to the classification of the populations into three distinct chemotypes. dntb.gov.ua This demonstrates how geographic separation can lead to divergent evolutionary paths in secondary metabolism.
Similarly, research on pummelo (Citrus maxima) across different districts in Indonesia identified distinct chemotypes based on the dominant volatile compounds in the leaves. thescipub.comthescipub.com The "alpha-selinene chemotype" represents a specific chemical profile that distinguishes a particular group of pummelo plants, highlighting the role of geography in shaping the chemical diversity of a species. thescipub.com Another study on Cyperus rotundus from various parts of the world also revealed significant diversity in its essential oil composition, with β-selinene being one of the variable constituents used for chemosystematic classification. jntbgri.res.in
These biogeographic patterns in this compound production are not random. They are often the result of natural selection, where specific chemical profiles may offer an advantage in a particular environment, for instance, by deterring local herbivores or pathogens. Therefore, mapping the geographic distribution of chemical markers like this compound can reveal underlying genetic and adaptive differentiation within a species, providing a deeper understanding of its evolutionary ecology.
Emerging Research Areas and Potential Applications of + Delta Selinene Non Medical Focus
Agricultural Applications
The agricultural sector stands to benefit significantly from the unique properties of (+)-delta-Selinene. Its role as a natural defense molecule in plants is being investigated for developing sustainable farming solutions.
Development of Natural Pesticides and Insect Repellents
This compound is a component of essential oils from various plants and has demonstrated notable insecticidal and repellent properties. Sesquiterpenes, including selinene isomers, are recognized for their role as secondary metabolites with insecticidal characteristics. smolecule.com For instance, essential oils containing delta-selinene (B1208667) have shown fumigant toxicity and other bioactivities against pests like Callosobruchus maculatus. cabidigitallibrary.org Specifically, the essential oil of Pilgerodendron uviferum, which contains δ-cadinene (a related compound), has shown significant fumigant and repellent efficacy against the horn fly, Haematobia irritans. mdpi.com Furthermore, extracts from celery (Apium graveolens), containing beta-selinene, have been formulated into effective mosquito repellents. nih.gov The insecticidal activity of delta-selinene has also been noted against the teak defoliator, Hyblaea puera. scispace.com
Table 1: Documented Bioactivity of Selinene-Containing Plant Extracts Against Various Pests
| Plant Source | Target Pest | Observed Effect | Key Compound(s) Mentioned |
|---|---|---|---|
| Piper nigrum (Black Pepper) | Callosobruchus maculatus | Fumigant toxicity, Oviposition inhibition | beta-Selinene, Germacrene D |
| Pilgerodendron uviferum (Ciprés) | Haematobia irritans | Fumigant toxicity, Repellency | δ-cadinol, Cubenol, δ-cadinene |
| Apium graveolens (Celery) | Aedes aegypti | Mosquito repellency | 3-n-butyl-tetrahydrophthalide, beta-Selinene |
| Lantana camara | Hyblaea puera | Insecticidal activity | Delta-Cadinene, β – Selinene, α – Selinene |
| Bixa orellana (Annatto) | Anopheles gambiae | Larvicidal activity, Repellency | Ishwarane, beta-Selinene, delta-Selinene |
Role in Crop Protection and Enhanced Plant Resistance
Plants naturally produce a variety of volatile organic compounds, including sesquiterpenes like selinenes, as a defense mechanism against herbivores and pathogens. mdpi.com In maize (Zea mays), β-selinene is a precursor to the non-volatile antibiotic β-costic acid, which accumulates in the roots upon fungal elicitation. nih.govnih.gov This accumulation has been shown to inhibit the growth of several fungal pathogens and the rootworm Diabrotica balteata. nih.govnih.gov The presence of a functional terpene synthase gene, ZmTps21, is crucial for this defense mechanism. nih.govnih.gov This demonstrates the potential for leveraging the genetic pathways that produce selinenes to enhance the innate resistance of crops to pests and diseases, offering a sustainable approach to crop protection. mdpi.comresearchgate.net
Natural Plant Growth Regulators
The influence of this compound extends to plant-plant interactions, known as allelopathy, where one plant releases biochemicals that affect the growth of another. researchgate.net While some plant extracts containing delta-selinene have shown inhibitory effects on the germination and seedling growth of certain species like rice and garden cress, others have demonstrated growth-promoting effects under specific concentrations. researchgate.netfrontiersin.org For example, extracts from Medicago truncatula at a low concentration promoted the hypocotyl growth of the same species. frontiersin.org This suggests a complex, concentration-dependent role for selinenes and other allelochemicals. Research into these effects could lead to the development of natural plant growth regulators that can either suppress weeds or enhance the growth of desired crops. griffith.edu.aumdpi.com
Biotechnological Production for Sustainable Sourcing
The industrial demand for valuable sesquiterpenes like this compound necessitates sustainable and economically viable production methods. Metabolic engineering of microorganisms offers a promising alternative to traditional plant extraction. amazonaws.com Scientists have successfully engineered Escherichia coli and the moss Physcomitrella patens to produce various sesquiterpenes. nih.govresearchgate.net For instance, E. coli has been engineered to produce patchoulol and 7-epi-α-selinene. acs.orggoogle.com The process involves introducing genes for specific sesquiterpene synthases and optimizing the host's metabolic pathways to increase the availability of the precursor molecule, farnesyl diphosphate (B83284) (FPP). researchgate.netresearchgate.net By creating microbial cell factories, it is possible to achieve high-yield, continuous, and sustainable production of these compounds, reducing reliance on potentially scarce natural resources. researchgate.netbioinspiredmaterials.com
Table 2: Examples of Biotechnological Production of Sesquiterpenes
| Host Organism | Target Sesquiterpene(s) | Key Engineering Strategy | Reference |
|---|---|---|---|
| Escherichia coli | (+)-delta-Cadinene, 5-epi-Aristolochene, Vetispiradiene | Expression of plant-derived cyclase genes | researchgate.net |
| Escherichia coli | Patchoulol, 7-epi-α-Selinene | Introduction of patchoulol synthase, metabolic pathway optimization | acs.orggoogle.com |
| Physcomitrella patens | Patchoulol, α/β-Santalene | Overexpression of HMGR gene, targeting of synthase to chloroplasts | nih.gov |
| Saccharomyces cerevisiae | (S)-β-Macrocarpene | Screening and manipulation of terpene synthases | acs.org |
Development of Bio-Inspired Materials and Functional Additives
The concept of "bio-inspired" design involves mimicking natural systems and molecules to create new materials and technologies. whiterose.ac.ukmdpi.com While direct research on incorporating this compound into materials is still an emerging area, the principles of bio-inspired synthesis offer a potential pathway. This approach uses biologically inspired molecules as additives to guide the formation of nanomaterials under environmentally friendly conditions. whiterose.ac.uk Given the functional properties of sesquiterpenes, there is potential for this compound or its derivatives to be used as functional additives. For example, they could be incorporated into bioplastics or coatings to impart specific properties like aroma or antimicrobial resistance, creating novel, sustainable materials. bioinspiredmaterials.com
Advanced Analytical Methodologies for Environmental Monitoring
Accurate detection and quantification of volatile organic compounds like this compound in the environment are crucial for understanding their ecological roles and for monitoring pollution. advancedmicroanalytical.comresearchgate.net Due to their low concentrations and high reactivity in the atmosphere, analyzing sesquiterpenes presents significant challenges. capes.gov.br Gas chromatography (GC) combined with mass spectrometry (GC-MS) is the most widely used technique for analyzing sesquiterpenes. nih.govcreative-proteomics.com For non-volatile or thermally unstable derivatives, High-Performance Liquid Chromatography (HPLC) is often the method of choice. creative-proteomics.comresearchgate.net
For environmental air sampling, solid adsorbent materials are used to trap these compounds before analysis. capes.gov.br However, reactive atmospheric components like ozone can cause significant sample loss. acs.org To mitigate this, techniques such as using ozone scrubbers or titrating with nitric oxide during sampling have been developed to ensure accurate measurements. acs.org These advanced methodologies are essential for monitoring the presence and flux of this compound and other biogenic volatile organic compounds in various environmental matrices. eanet.asia
Table 3: Common Analytical Techniques for Sesquiterpene Analysis
| Technique | Abbreviation | Primary Use | Reference |
|---|---|---|---|
| Gas Chromatography | GC | Separation of volatile compounds | nih.gov |
| Mass Spectrometry | MS | Identification and quantification of compounds | creative-proteomics.com |
| High-Performance Liquid Chromatography | HPLC | Separation of non-volatile or thermally labile compounds | researchgate.net |
| Solid Phase Microextraction | SPME | Sample preparation for GC analysis | nih.gov |
Exploration of Unexplored Biological Activities and Mechanistic Pathways
Recent scientific investigations have begun to shed light on the diverse, non-medical biological activities of this compound, a sesquiterpene found in the essential oils of numerous plants. smolecule.com Research is increasingly focused on understanding its ecological roles and the underlying mechanistic pathways that govern its interactions with other organisms. This exploration is paving the way for potential applications in agriculture and environmental management.
One of the key areas of research is the role of this compound in plant defense. In maize (Zea mays), selinene-derived compounds are integral to the plant's immune response against fungal pathogens. oup.comresearchgate.net The biosynthesis of these defensive compounds is initiated by the enzyme this compound synthase, which catalyzes the cyclization of farnesyl diphosphate to form this compound. smolecule.compnas.org This foundational step leads to the production of more complex antibiotic sesquiterpenoids that enhance the plant's resistance to fungal attack. oup.com The enzyme ZmTps21 in maize has been identified as a selinene synthase, primarily producing β-selinene along with minor amounts of α-selinene, which are then converted to pathway end products like β-costic acid. oup.com
The compound's influence extends to interactions with insects. Studies on essential oils containing delta-selinene have revealed significant insecticidal and repellent properties. primescholars.comresearchgate.net For instance, essential oils from Lantana camara, which contain delta-selinene among other compounds, have demonstrated larval mortality against the teak defoliator, Hyblaea puera. primescholars.com Similarly, essential oils from Piper nigrum (black pepper), containing beta-selinene, have been shown to inhibit oviposition and adult emergence of the cowpea weevil, Callosobruchus maculatus. cropj.com The mechanism of action is thought to involve interactions with insect odorant-binding proteins, which are crucial for olfactory responses. researchgate.net
Allelopathy, the chemical inhibition of one plant by another, is another biological activity associated with selinene isomers. smolecule.comresearchgate.net Essential oils rich in sesquiterpenes, including selinenes, have demonstrated phytotoxic effects on the germination and growth of other plant species, such as the weed Portulaca oleracea (purslane). researchgate.net This suggests a potential role for this compound in plant competition and ecosystem dynamics.
The table below summarizes key research findings on the non-medical biological activities associated with essential oils containing delta-selinene.
| Plant Source | Observed Biological Activity | Target Organism(s) | Key Finding |
| Litsea nakaii | Antimicrobial | Bacteria | The leaf essential oil, containing 7.1% delta-selinene, exhibited excellent antimicrobial properties. nih.gov |
| Litsea kostermansii | Antimicrobial | Bacteria, Fungi (Aspergillus niger, Candida albicans) | The leaf essential oil, with 8.5% delta-selinene, showed excellent antimicrobial activity. nih.gov |
| Lantana camara | Insecticidal | Teak defoliator (Hyblaea puera) | Essential oil containing delta-selinene demonstrated larval mortality. primescholars.com |
| Piper nigrum | Insecticidal (Oviposition & Emergence Inhibition) | Cowpea weevil (Callosobruchus maculatus) | Essential oil from dried seeds, containing beta-selinene, was effective in inhibiting oviposition and adult emergence. cropj.com |
| Bixa orellana | Larvicidal, Mosquito Repellent | Anopheles gambiae | Essential oils from seeds, containing delta-selinene, showed dose-related mortality and repellency. cabidigitallibrary.org |
| Maize (Zea mays) | Plant Defense (Antifungal) | Fungal pathogens (Rhizopus microsporus, Fusarium verticillioides, etc.) | Selinene volatiles are precursors to defense compounds like β-costic acid that enhance fungal resistance. oup.com |
| Launaea species | Allelopathic (Phytotoxic) | Purslane (Portulaca oleracea) | Essential oils exhibited significant, concentration-dependent allelopathic activity, inhibiting germination and radicle growth. researchgate.net |
Q & A
Q. What statistical frameworks are optimal for analyzing nonlinear dose-response relationships in this compound’s bioactivity studies?
- Methodology : Apply nonlinear regression models (e.g., Hill equation or sigmoidal Emax models). Use Bayesian hierarchical models to account for inter-study variability .
Experimental Design & Validation
Q. How can researchers standardize extraction protocols for this compound to minimize batch-to-batch variability?
Q. What in silico tools are most reliable for predicting this compound’s metabolic fate in mammalian systems?
- Methodology : Use ADMET prediction platforms (e.g., SwissADME or ADMETlab) combined with cytochrome P450 inhibition assays. Confirm predictions with in vitro hepatocyte models .
Ethical & Reproducibility Considerations
Q. How should researchers document this compound’s synthetic or extraction protocols to meet FAIR data principles?
- Methodology : Publish detailed experimental workflows in machine-readable formats (e.g., electronic lab notebooks). Include raw spectral data, chromatograms, and calibration curves in supplementary materials .
Q. What steps ensure ethical sourcing of plant material containing this compound for ecological studies?
- Methodology : Adhere to Nagoya Protocol guidelines for access and benefit-sharing (ABS). Obtain permits for genetic resource utilization and document provenance in metadata .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
